1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester is a complex organic compound with a unique structure that includes a three-membered aziridine ring, multiple ester groups, and a cyano group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester typically involves the reaction of aziridine derivatives with cyanoacetic acid and triethyl orthoformate. The reaction is carried out under controlled conditions, often requiring the use of catalysts and specific temperature settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The ester and cyano groups can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted esters. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester and cyano groups also play roles in its reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, trimethyl ester
- 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, tripropyl ester
- 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, tributyl ester
Uniqueness
1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester is unique due to its specific ester groups and the presence of a cyano group, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
650607-58-2 |
---|---|
Molekularformel |
C12H16N2O6 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
triethyl 3-cyanoaziridine-1,2,2-tricarboxylate |
InChI |
InChI=1S/C12H16N2O6/c1-4-18-9(15)12(10(16)19-5-2)8(7-13)14(12)11(17)20-6-3/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
MIISQRRHDKIPKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(C(N1C(=O)OCC)C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.